Sodium diisododecylnaphthalenesulphonate

説明

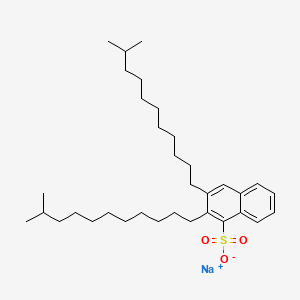

Sodium diisododecylnaphthalenesulphonate (CAS 63701-23-5) is a sulfonated aromatic compound characterized by a naphthalene backbone substituted with two branched dodecyl (C12) alkyl chains and a sulfonate group. Its molecular formula is C22H36O3S·Na, and it is commonly utilized as a surfactant or detergent due to its amphiphilic structure. The iso-branching in the dodecyl chains enhances solubility in organic matrices while the sulfonate group ensures water compatibility, making it effective in industrial cleaning formulations .

特性

CAS番号 |

63701-24-6 |

|---|---|

分子式 |

C34H55NaO3S |

分子量 |

566.9 g/mol |

IUPAC名 |

sodium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H56O3S.Na/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);/q;+1/p-1 |

InChIキー |

JAEIFJQNZQKSJZ-UHFFFAOYSA-M |

正規SMILES |

CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

ジイソドデシルナフタレンスルホン酸ナトリウムの調製は、通常、ナフタレンのスルホン化、続いてジイソドデシル基の導入を伴います。このプロセスは以下のように要約できます。

ナフタレンのスルホン化: ナフタレンを硫酸と反応させてスルホン酸基を導入します。

工業生産方法

ジイソドデシルナフタレンスルホン酸ナトリウムの工業生産方法は、高収率と高純度を確保するために、しばしば連続プロセスを採用しています。反応条件は、スルホン化とアルキル化のステップを最適化するために慎重に制御されます。 最終生成物は、通常、結晶化または蒸留によって精製されます .

化学反応の分析

科学研究への応用

ジイソドデシルナフタレンスルホン酸ナトリウムは、科学研究で幅広い用途を持っています。

化学: 様々な化学反応で界面活性剤として使用され、溶解性と反応速度を向上させます。

生物学: この化合物は、細胞を破壊して内容物を放出する細胞溶解緩衝液に使用されます。

医学: 疎水性薬物の溶解性を高めるために、薬物送達システムの製剤に使用されます。

科学的研究の応用

Sodium diisododecylnaphthalenesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to improve solubility and reaction rates.

Biology: The compound is used in cell lysis buffers to break open cells and release their contents.

Medicine: It is used in formulations for drug delivery systems to enhance the solubility of hydrophobic drugs.

Industry: This compound is used in detergents, emulsifiers, and dispersants in various industrial processes

作用機序

類似の化合物との比較

類似の化合物

ドデシル硫酸ナトリウム: 同様の特性を持つ界面活性剤ですが、構造が単純です。

ジオクチルスルホコハク酸ナトリウム: 軟便剤として使用され、同様の界面活性剤特性を持っています.

独自性

ジイソドデシルナフタレンスルホン酸ナトリウムは、その独特の構造により、ドデシル硫酸ナトリウムなどの単純な化合物と比べて、界面活性剤特性が向上しているという点でユニークです。 その大きな疎水性基により、乳化と分散の安定化に効果的です.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among analogous compounds arise from:

- Alkyl chain length and branching (e.g., isobutyl vs. isododecyl).

- Number and position of sulfonate groups .

- Counterion type (sodium, lithium, potassium, or organic amines).

Table 1: Structural Comparison of Sodium Diisododecylnaphthalenesulphonate and Analogs

| Compound Name | Molecular Formula | Alkyl Substituents | Sulfonate Groups | Counterion | Key Applications |

|---|---|---|---|---|---|

| This compound | C22H36O3S·Na | Diisododecyl | 1 | Sodium | Heavy-duty detergents |

| Sodium diisobutylnaphthalenesulphonate | C18H24O3S·Na | Diisobutyl | 1 | Sodium | Industrial cleaners |

| Lithium diisopropylnaphthalenesulfonate | C16H20O3S·Li | Diisopropyl | 1 | Lithium | Anionic polymerization |

| Isopropanolamine dodecylbenzenesulfonate | C18H30O3S·C3H9NO | Dodecyl | 1 | Isopropanolamine | Personal care products |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | C10H6K2O7S2 | None | 2 | Potassium | Dye synthesis, chelators |

Performance and Reactivity Differences

Alkyl Chain Impact :

- This compound’s longer, branched dodecyl chains confer superior hydrophobic interactions compared to diisobutyl (C4) or diisopropyl (C3) analogs, enhancing its efficacy in stabilizing emulsions .

- Shorter chains (e.g., diisobutyl) reduce steric hindrance, increasing reactivity in organic syntheses but limiting surfactant durability .

Counterion Effects :

- Lithium salts (e.g., lithium diisopropylnaphthalenesulfonate) exhibit higher Lewis acidity, making them preferred initiators in anionic polymerizations, whereas sodium variants are less reactive but more stable in aqueous systems .

- Potassium or ammonium salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) improve water solubility for dye applications due to smaller ionic radii .

- Sulfonate Group Positioning: Disulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit higher polarity and chelating capacity, favoring use in metal ion sequestration over mono-sulfonates like this compound .

Key Research Findings and Data Gaps

- Synthetic Efficiency : this compound’s synthesis requires harsh sulfonation conditions (e.g., concentrated H2SO4), unlike hydroxylated analogs that employ milder agents like manganese dioxide .

- Contradictions in Toxicity Data : Meta-analyses of sulfonated aromatics indicate discrepancies in ecotoxicity profiles, necessitating molecular docking studies to clarify interactions with cytochrome P450 enzymes .

生物活性

Sodium diisododecylnaphthalenesulphonate (SDDNS) is a surfactant compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with SDDNS, supported by data tables and case studies.

Chemical Structure and Properties

SDDNS is a sulfonate surfactant characterized by its long hydrophobic alkyl chains and a naphthalene core. Its structural formula can be represented as follows:

- Chemical Formula : C₁₈H₃₈NaO₃S

- Molecular Weight : 348.57 g/mol

The unique structure of SDDNS contributes to its surface-active properties, making it effective in various applications, including biological assays.

Mechanisms of Biological Activity

The biological activity of SDDNS is primarily attributed to its ability to interact with biological membranes and proteins. The following mechanisms have been identified:

- Membrane Disruption : SDDNS can alter membrane integrity, leading to the release of intracellular contents such as lactate dehydrogenase (LDH), which serves as a marker for cell membrane damage.

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes involved in metabolic pathways.

- Cell Cycle Regulation : SDDNS influences cell cycle progression and can induce apoptosis in certain cell types.

In Vitro Studies

A variety of studies have evaluated the biological effects of SDDNS using different cellular models. Key findings include:

- Cytotoxicity : SDDNS exhibits dose-dependent cytotoxic effects on cancer cell lines. The IC50 values for various cell types are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

- Apoptosis Induction : Flow cytometry analyses revealed that SDDNS treatment leads to increased annexin V-positive cells, indicating the induction of apoptosis in treated cells.

Case Studies

A notable case study investigated the effects of SDDNS on human lung carcinoma cells (A549). Researchers observed significant changes in cell viability and morphology post-treatment. The study concluded that SDDNS effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Comparative Analysis with Other Compounds

To understand the uniqueness of SDDNS, a comparison with other surfactants was conducted. Table 2 outlines the biological activities of several surfactants alongside SDDNS.

| Surfactant | Cytotoxicity (IC50, µM) | Apoptosis Induction |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 40 | Yes |

| Triton X-100 | 50 | No |

| This compound (SDDNS) | 30 | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。